1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone
Description
This compound belongs to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core with a partially saturated dihydro structure. Pyridopyrimidine derivatives are widely studied for their kinase inhibition, antimicrobial, and neuroimaging applications .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(9-20-12-1-4-15-5-2-12)18-6-3-13-11(8-18)7-16-10-17-13/h1-2,4-5,7,10H,3,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZWRHQJOCPRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. The starting materials usually include a pyrimidine derivative and a pyridine-thiol compound. The synthesis often begins with the formation of the pyrido[4,3-d]pyrimidine core through cyclization reactions, followed by the addition of the ethanone moiety via nucleophilic substitution or other appropriate methods. Reaction conditions vary but generally require the use of specific catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with specialized equipment to ensure efficiency and purity. Key steps include the purification of intermediates and final products using methods such as recrystallization, chromatography, or distillation. Automation and continuous flow processes might also be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions including:
Oxidation: Potentially leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Possible reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation reactions on the pyridine or pyrimidine rings.
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Conditions often involve strong bases (e.g., NaH, KOH) or electrophiles for alkylation and halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield sulfone derivatives, while reduction might produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone is utilized as a building block for synthesizing more complex molecules. Its polycyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes and mechanisms.
Medicine: Medically, this compound could be investigated for therapeutic applications, such as targeting specific diseases or conditions. Its unique structure allows for selective binding to biological targets, which is essential in drug development.
Industry: In the industrial sector, this compound might be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS: 1797982-61-6)
- Structure: Replaces the ethanone and pyridin-4-ylthio group with a methanone linked to a thiophenyl-substituted phenyl ring.
- Thiophene substituent may enhance lipophilicity compared to pyridine.
Compound B : 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (CAS: 2034224-15-0)
- Structure: Pyrrolopyrimidine core instead of pyridopyrimidine, with a morpholino group at position 2.
- Morpholino group improves solubility and bioavailability .
- Applications: Likely explored for anticancer or antiviral activity due to morpholino’s role in kinase inhibition .
Compound C : tert-Butyl 2-(pyridin-3-yl)-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Structure : Tosyloxy and tert-butoxycarbonyl (Boc) protective groups at positions 4 and 6, respectively.
- Key Differences :
- Applications : Used in PET ligand synthesis for neuroinflammation imaging .
Table 1: Key Properties of Target Compound and Analogues
Functional Group Impact on Activity
- Pyridin-4-ylthio vs.
- Ethanone vs. Methanone: The ethanone group provides a ketone for further derivatization (e.g., forming hydrazones or oximes), while methanone in Compound A restricts reactivity .
Biological Activity
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone can be summarized as follows:
- Molecular Formula : C12H10N4OS
- Molecular Weight : 246.30 g/mol
This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological relevance due to its resemblance to nucleobases found in DNA and RNA.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:
- Tyrosine Kinase Inhibition : Many pyrido[4,3-d]pyrimidine derivatives have been identified as effective inhibitors of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The inhibition of these kinases can lead to reduced cell proliferation and survival in tumors.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics.
- Anticancer Activity : Studies have shown that certain substitutions on the pyrimidine ring enhance the anticancer properties by targeting specific cancer-related pathways.
Research Findings
Recent studies have focused on synthesizing various derivatives of pyrido[4,3-d]pyrimidines and evaluating their biological activities. Below is a summary table highlighting some significant findings:
Case Studies
- Tyrosine Kinase Inhibitors : A study evaluated several pyrido[4,3-d]pyrimidin derivatives for their inhibitory effects on tyrosine kinases involved in solid tumors. The results indicated that modifications at the C4 position significantly increased the inhibitory potency against ZAP-70 and SYK kinases, which are implicated in various lymphomas .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against common bacterial strains. The findings demonstrated that certain derivatives exhibited promising antibacterial effects comparable to established antibiotics .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization to form the pyrido[4,3-d]pyrimidine core and coupling with the pyridinylthio moiety. Key steps include:
- Cyclization : Use of morpholine or similar amines to functionalize the pyrrolopyrimidine core under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
- Coupling : Thioether formation via nucleophilic substitution between a pyridinylthiol and a halogenated ethanone intermediate (e.g., K₂CO₃ in DMF, room temperature, 6 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Scalability : For large-scale synthesis (>10 g), solid intermediates can be isolated to avoid chromatography, as demonstrated in related pyrido-pyrimidine derivatives .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (¹H NMR: δ 2.5–3.5 ppm for morpholine protons; ¹³C NMR: ~170 ppm for ketone carbonyl) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₉N₅O₂S, [M+H]⁺ = 358.1284) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer : While solubility data for this compound is unavailable, researchers can:
- Estimate Solubility : Use logP calculations (predicted logP = 2.1 via XLogP3) to select solvents (e.g., DMSO for stock solutions) .
- Assess Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodological Answer : Focus on modifying key moieties:
- Pyridinylthio Group : Replace with other heterocycles (e.g., thiazole) to enhance target binding .
- Morpholine Ring : Substitute with piperazine to alter pharmacokinetics (e.g., increased blood-brain barrier penetration) .
Example SAR Table :
Q. What in vitro models are suitable for evaluating biological activity?
- Methodological Answer : Prioritize models aligned with hypothesized targets:
- Cancer Cell Lines : A549 (lung), HT29 (colon) for antiproliferative assays (MTT protocol, 72-hour exposure) .
- Enzyme Assays : EGFR kinase inhibition (ADP-Glo™ assay, IC₅₀ = 14.8 nM) .
- Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) using [³H]-labeled competitors .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Control for Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate thioether oxidation artifacts .
- Orthogonal Validation : Confirm results with CRISPR knockouts or siRNA silencing of putative targets .
Q. What computational methods predict interactions with molecular targets?
- Methodological Answer :
Q. How can synthesis be scaled without chromatography?
- Methodological Answer : Follow a chromatography-free route:
- Intermediate Isolation : Crystallize morpholine-functionalized intermediates from ethanol/water .
- Final Step : Recrystallize the product using tert-butyl methyl ether (TBME) to achieve >99% purity .
Q. What crystallography techniques determine binding modes with targets?
- Methodological Answer :
Q. How does this compound compare to EGFR inhibitors like gefitinib?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
